Boc-NH-PEG12-NH-Boc is a linear, heterobifunctional polyethylene glycol (PEG) derivative featuring a discrete chain of twelve ethylene glycol units. Both ends of the hydrophilic spacer are terminated with amine groups, which are protected by acid-labile tert-butyloxycarbonyl (Boc) groups. This monodisperse structure, meaning it has a precise, single molecular weight rather than an average, ensures high purity and batch-to-batch consistency in multi-step syntheses. It is primarily used as a flexible, hydrophilic spacer in the development of complex therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over molecular architecture is critical for function.
Substituting Boc-NH-PEG12-NH-Boc with alternatives carries significant process and performance risks. Using a polydisperse PEG mixture instead of this monodisperse compound introduces heterogeneity, resulting in final conjugates with variable pharmacokinetic profiles and inconsistent batch-to-batch performance. Opting for a shorter or longer monodisperse PEG linker (e.g., PEG8 or PEG24) is not a direct substitution, as linker length critically influences the final molecule's solubility, cell permeability, and the spatial orientation required for ternary complex formation in PROTACs. The choice of a PEG12 linker is often an empirical optimization to balance hydrophilicity for solubility with maintaining a molecular weight suitable for cell permeability. Finally, starting with an unprotected diamine to perform Boc protection in-house adds process steps, requires significant purification, and risks incomplete protection, compromising the yield and purity of subsequent conjugation reactions.
Boc-NH-PEG12-NH-Boc is a monodisperse compound, characterized by a single, defined molecular weight and a Polydispersity Index (PDI) of 1.0. This is a critical procurement differentiator from polydisperse PEG diamines, which are heterogeneous mixtures of different chain lengths with a PDI greater than 1.0. The use of a monodisperse linker results in a single, well-defined final conjugate, simplifying characterization, ensuring batch-to-batch consistency, and leading to more predictable pharmacokinetic profiles. In contrast, polydisperse PEGs yield heterogeneous products, complicating analysis and potentially leading to variable in-vivo performance.
| Evidence Dimension | Polydispersity Index (PDI) |
| Target Compound Data | PDI = 1.0 |
| Comparator Or Baseline | Polydisperse PEG Linkers: PDI > 1.0 |
| Quantified Difference | Fundamentally different molecular composition (single species vs. mixture) |
| Conditions | General characterization of PEG linkers used in drug development. |
Procuring this monodisperse linker is critical for ensuring the manufacturing reproducibility and consistent clinical performance of a sophisticated therapeutic like an ADC or PROTAC.
The 12-unit ethylene glycol chain of this linker represents a crucial mid-point length for optimizing PROTAC properties. PEG linkers enhance the aqueous solubility of hydrophobic PROTAC molecules, which is essential for administration and bioavailability. However, increasing PEG length can also increase molecular weight and polarity, which often leads to decreased cell permeability, a critical factor for reaching intracellular targets. Shorter linkers (e.g., PEG2-PEG8) may not provide sufficient solubility, while much longer linkers can negatively impact permeability. The PEG12 length is frequently selected as an empirical sweet spot to provide necessary hydrophilicity without excessively compromising the ability of the large PROTAC molecule to cross the cell membrane.
| Evidence Dimension | Balance of Physicochemical Properties |
| Target Compound Data | PEG12 offers a balance between increased aqueous solubility and maintaining sufficient cell permeability. |
| Comparator Or Baseline | Shorter PEGs (e.g., <8 units) may have insufficient solubility. Longer PEGs (e.g., >24 units) often have reduced cell permeability. |
| Quantified Difference | Not directly quantified in a single head-to-head study, but represents a widely adopted heuristic in PROTAC design based on multiple studies. |
| Conditions | Development of Proteolysis Targeting Chimeras (PROTACs) requiring both aqueous solubility and cell permeability. |
Selecting the PEG12 linker avoids the common failure points of poor solubility (shorter linkers) or poor cell penetration (longer linkers), saving significant development time and resources.
Incorporating longer PEG chains into drug conjugates can significantly improve safety by reducing off-target toxicity. In a study on affibody-drug conjugates, modifying the conjugate with a 10 kDa PEG linker increased the maximum tolerated dose (MTD) by at least 4-fold compared to the non-PEGylated version. The MTD for the non-PEGylated conjugate (HM) was 5.0 mg/kg, while the MTD for the 10 kDa PEG conjugate (HP10KM) was over 20.0 mg/kg. While this study used a much longer PEG chain, it establishes a clear principle: longer, hydrophilic PEG linkers like PEG12 contribute to a better safety profile by shielding the cytotoxic payload, improving its pharmacokinetic properties, and reducing non-specific uptake, thereby increasing the therapeutic window.
| Evidence Dimension | Maximum Tolerated Dose (MTD) in mice |
| Target Compound Data | Not directly tested, but inferred to contribute positively to MTD. |
| Comparator Or Baseline | Non-PEGylated conjugate MTD: 5.0 mg/kg; 10 kDa PEG conjugate MTD: >20.0 mg/kg |
| Quantified Difference | >4-fold increase in MTD with long-chain PEGylation |
| Conditions | Comparison of non-PEGylated vs. 10 kDa PEGylated affibody-MMAE conjugates in a murine model. |
Using this PEG12 linker can directly contribute to developing a safer therapeutic by increasing the tolerated dose, a critical parameter for successful clinical translation.
This linker is a primary choice for synthesizing PROTACs where balancing aqueous solubility and cell permeability is a known challenge. Its defined length of 12 ethylene glycol units provides the necessary flexibility and spacing to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase, a prerequisite for effective protein degradation. The terminal Boc groups allow for controlled, sequential conjugation of the target-binding and E3-binding moieties, ensuring a high-purity final product.
In ADC development, using this monodisperse PEG12 linker is critical for producing homogeneous drug products with a consistent drug-to-antibody ratio (DAR). The linker's hydrophilicity helps to solubilize hydrophobic payloads, preventing aggregation and allowing for higher DARs while maintaining favorable pharmacokinetic properties. This leads to ADCs with improved consistency, circulation half-life, and a better safety profile compared to those made with polydisperse linkers.
The bifunctional nature of this linker enables the controlled, stepwise modification of material surfaces. It can be used to attach to nanoparticles or biosensor surfaces, creating a hydrophilic PEG layer that enhances stability in biological fluids and prevents non-specific protein adsorption. Following Boc deprotection, the newly exposed amine terminus can be used to covalently attach targeting ligands, antibodies, or other functional molecules with high precision.